

An In-depth Technical Guide to the Aqueous Solubility of Calcium Ferrocyanide

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Compound of Interest

Compound Name: Calcium ferrocyanide

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This technical guide provides a comprehensive overview of the aqueous solubility of **calcium ferrocyanide** ($\text{Ca}_2[\text{Fe}(\text{CN})_6]$), intended for researchers, scientists, and professionals in drug development. This document delves into the quantitative solubility data, detailed experimental protocols for its determination, and the factors influencing its solubility.

Introduction to Calcium Ferrocyanide

Calcium ferrocyanide, with the chemical formula $\text{Ca}_2[\text{Fe}(\text{CN})_6]$, is an inorganic compound also known as dicalcium hexacyanoferrate or yellow prussiate of lime.[1] It exists as odorless, yellow crystalline granules.[1] While some sources describe it as insoluble in water, acids, and organic solvents, more detailed studies provide specific solubility data, indicating a degree of solubility that varies with temperature.[1][2][3][4] This compound is utilized in various industrial applications, including as an anti-caking agent for salt, in the production of wine and citric acid, and in photography.[1] In the European Union, it is approved as a food additive (E538), primarily in salt and its substitutes.[1]

Aqueous Solubility of Calcium Ferrocyanide

The solubility of **calcium ferrocyanide** in water is temperature-dependent. The available quantitative data is summarized in the table below.

Data Presentation: Quantitative Solubility Data

Temperature (°C)	Solubility (g/100g of solution)	Molar Concentration (mol/L)
24.9	36.45	~1.25
44.7	64.7	~2.21

Data sourced from Farrow, J. Chem. Soc. 50, 1926.[3][4] Molar concentrations are estimated based on the provided solubility and a solution density approximated to 1 g/mL. The molar mass of anhydrous **calcium ferrocyanide** is 292.109 g/mol .

Experimental Protocols for Solubility Determination

Accurate determination of **calcium ferrocyanide** solubility requires precise experimental procedures. The following sections outline methodologies for solubility measurement and subsequent quantification of the ferrocyanide ion.

General Protocol for Determining Solubility of an Inorganic Salt

This protocol is a generalized method for determining the solubility of a salt like **calcium ferrocyanide** at various temperatures.[5]

Materials and Equipment:

- **Calcium ferrocyanide**
- Distilled or deionized water
- Test tubes with stoppers
- Thermometer
- Water bath
- Stirring rod
- Analytical balance

- Filtration apparatus (e.g., syringe filters)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **calcium ferrocyanide** to a known volume of distilled water in a series of test tubes. The excess solid is crucial to ensure saturation.
 - Seal the test tubes to prevent evaporation.
 - Place the test tubes in a temperature-controlled water bath and allow them to equilibrate at different desired temperatures for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation. This ensures that the dissolution equilibrium is reached.
- Sample Collection:
 - Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
 - Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing premature precipitation or further dissolution.
 - Immediately filter the collected sample using a syringe filter to remove any remaining solid particles.
- Quantification of Solute:
 - Accurately dilute the filtered, saturated solution to a known volume.
 - Determine the concentration of the ferrocyanide ion in the diluted solution using an appropriate analytical method (see Section 3.2).
- Calculation of Solubility:

- From the determined concentration and the dilution factor, calculate the concentration of **calcium ferrocyanide** in the original saturated solution.
- Express the solubility in desired units, such as g/100 mL or mol/L.

Analytical Methods for Ferrocyanide Quantification

Several methods can be employed to determine the concentration of the ferrocyanide ion in the prepared saturated solutions.

3.2.1. Titrimetric Method[6]

This method involves the titration of the ferrocyanide solution with a standard solution of a substance that reacts with it, such as zinc chloride.

- Principle: A standard solution of zinc chloride is titrated against the ferrocyanide solution. The endpoint is detected using an external indicator like uranyl nitrate on a spot plate.
- Procedure:
 - Prepare a standard solution of zinc chloride.
 - Pipette a known volume of the standard zinc chloride solution into a beaker, add potassium chloride solution, and dilute with distilled water.
 - Heat the solution to approximately 90°C.
 - Titrate with the unknown ferrocyanide solution, periodically checking for the endpoint by transferring a drop of the solution to a spot plate containing uranyl nitrate indicator. The endpoint is reached when a brown color is observed.

3.2.2. Spectrophotometric Method[7]

This method is based on the formation of a colored complex that can be measured using a spectrophotometer.

- Principle: Ferrocyanide can form colored complexes, such as Prussian blue, upon reaction with ferric ions. The absorbance of this colored solution is proportional to the concentration of

ferrocyanide.

- Procedure:
 - To a diluted sample of the saturated solution, add a solution of a ferric salt (e.g., ferric chloride) under acidic conditions.
 - Allow the color to develop fully.
 - Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex using a spectrophotometer.
 - Determine the concentration by comparing the absorbance to a calibration curve prepared from standard ferrocyanide solutions.

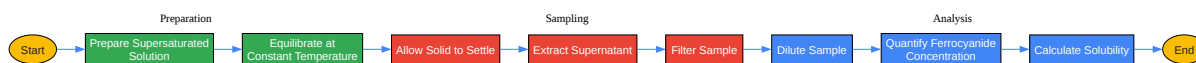
3.2.3. High-Performance Liquid Chromatography (HPLC)[8]

HPLC offers a more sophisticated and sensitive method for quantifying ferrocyanide.

- Principle: The ferrocyanide ion is separated from other components in the sample using an ion-pair reversed-phase HPLC column. Detection is typically achieved using a UV detector.
- Procedure:
 - Prepare a suitable mobile phase, which may consist of an acetonitrile/buffer mixture containing an ion-pairing agent.
 - Inject a known volume of the filtered and diluted sample into the HPLC system.
 - Monitor the eluent at a specific wavelength (e.g., 205 nm).
 - Quantify the ferrocyanide concentration by comparing the peak area to that of known standards.

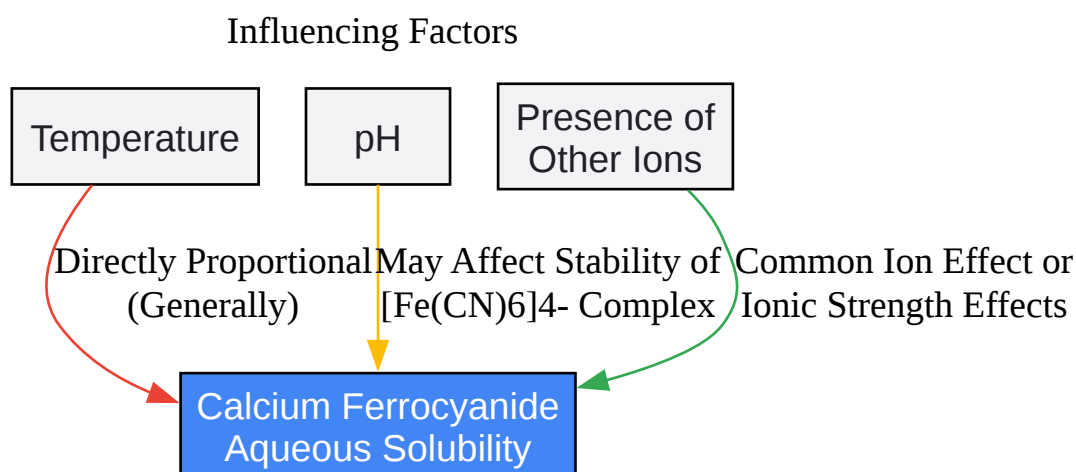
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors influencing solubility.



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Caption: Experimental workflow for determining the aqueous solubility of **calcium ferrocyanide**.



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Caption: Key factors influencing the aqueous solubility of **calcium ferrocyanide**.

Factors Influencing Solubility

Several factors can affect the solubility of **calcium ferrocyanide** in aqueous solutions:

- **Temperature:** As indicated by the available data, the solubility of **calcium ferrocyanide** increases significantly with a rise in temperature.^{[1][3][4]} This is a common characteristic for many inorganic salts.
- **pH:** The pH of the solution can influence the stability of the ferrocyanide complex ion, $[\text{Fe}(\text{CN})_6]^{4-}$. In highly acidic solutions, the complex may begin to decompose, which would

affect the measured solubility.

- Presence of Other Ions:
 - Common Ion Effect: The presence of a common ion, such as Ca^{2+} from another soluble calcium salt, would decrease the solubility of **calcium ferrocyanide**.
 - Ionic Strength: The presence of other non-common ions can affect the activity coefficients of the Ca^{2+} and $[\text{Fe}(\text{CN})_6]^{4-}$ ions, which can in turn influence the solubility, often leading to a slight increase.

Conclusion

The aqueous solubility of **calcium ferrocyanide** is a measurable and temperature-dependent property, despite some literature classifying it as insoluble. For professionals in research and drug development, understanding the precise solubility and the factors that influence it is critical for applications where this compound may be present. The experimental protocols outlined in this guide provide a framework for the accurate determination of its solubility, which is essential for process development, quality control, and safety assessments.

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